1H-INDOLE-2,3-DIONE, 5,7-DIMETHYL-1-(2-PROPENYL)-
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Overview
Description
1H-Indole-2,3-dione, 5,7-dimethyl-1-(2-propenyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-indole-2,3-dione derivatives typically involves the oxidation of indole compounds. One common method is the bromination and oxidation of indole using N-bromosuccinimide and dimethyl sulfoxide as reagents . Industrial production methods often involve similar oxidative processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole-2,3-dione derivatives undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted indole derivatives .
Scientific Research Applications
1H-Indole-2,3-dione, 5,7-dimethyl-1-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit central nervous system monoamine oxidase (CNS-MAO), which plays a role in neurotransmitter regulation. Additionally, it possesses anticonvulsant and anxiogenic activities .
Comparison with Similar Compounds
Similar compounds to 1H-indole-2,3-dione, 5,7-dimethyl-1-(2-propenyl)- include:
Isatin: Another indole derivative known for its diverse biological activities.
Indole-3-acetic acid: A plant hormone with significant biological functions.
The uniqueness of 1H-indole-2,3-dione, 5,7-dimethyl-1-(2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
5,7-dimethyl-1-prop-2-enylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-4-5-14-11-9(3)6-8(2)7-10(11)12(15)13(14)16/h4,6-7H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHGXKAXSSYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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